molecular formula C14H19N3O2 B4560806 N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide CAS No. 915925-18-7

N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide

Cat. No.: B4560806
CAS No.: 915925-18-7
M. Wt: 261.32 g/mol
InChI Key: MTYCTXXDHKQZGW-UHFFFAOYSA-N
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Description

N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide is a complex organic compound with a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide typically involves multi-step organic reactions. One common method includes the alkylation of benzimidazole derivatives with 2-methoxyethyl halides under basic conditions, followed by acylation with methylacetamide. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methoxyethyl)amine: Shares the 2-methoxyethyl group but differs in the core structure.

    2-Thiophenemethylamine: Contains a thiophene ring instead of a benzimidazole ring.

Uniqueness

N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide is unique due to its specific combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-11(18)16(2)10-14-15-12-6-4-5-7-13(12)17(14)8-9-19-3/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYCTXXDHKQZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157683
Record name N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915925-18-7
Record name N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915925-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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